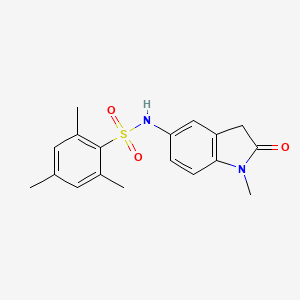

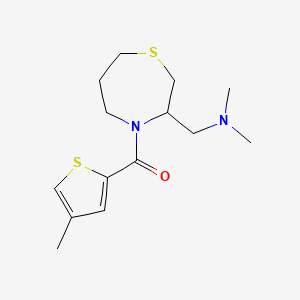

2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

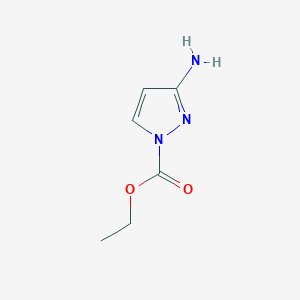

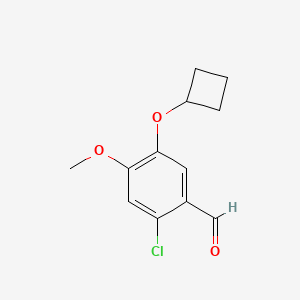

2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Evaluation

- Synthesis and Evaluation of Derivatives: A study by Kumar et al. (2014) explored a series of derivatives of benzenesulfonamide for their antimicrobial and anticancer activities. Some compounds demonstrated significant effectiveness, suggesting potential applications in treating infections and cancer (Kumar et al., 2014).

Photodynamic Therapy Applications

- Zinc Phthalocyanine Derivatives: Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds showed promising properties for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition

- Inhibition of Carbonic Anhydrase Isoforms: Sethi et al. (2013) synthesized benzenesulfonamide derivatives exhibiting potent inhibitory activity against human carbonic anhydrase isoforms, suggesting their use in treating diseases related to these enzymes (Sethi et al., 2013).

Photodegradation Studies

- Decomposition of Sulfamethoxazole: Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound structurally related to benzenesulfonamides, highlighting the photolability and potential environmental impact of these compounds (Zhou & Moore, 1994).

Anticancer Activity and Molecular Modelling

- Novel Sulfonamides Synthesis and Activity: Eldehna et al. (2017) reported on novel benzenesulfonamides with significant anticancer activity against breast and colorectal cancer cell lines. Molecular modelling studies of these compounds provided insights into their potential mechanism of action (Eldehna et al., 2017).

Bioactivity and Carbonic Anhydrase Inhibition

- Synthesis and Bioactivity of Derivatives: Gul et al. (2016) synthesized new benzenesulfonamides and evaluated their cytotoxicity and potential as carbonic anhydrase inhibitors. The study highlighted interesting bioactivities that could be crucial for anti-tumor applications (Gul et al., 2016).

Potential in Anticancer Agents

- Ureido Benzenesulfonamides as CA IX Inhibitors: Lolak et al. (2019) developed novel ureido benzenesulfonamides targeting carbonic anhydrase IX, a marker for cancer cells, indicating their potential use as anticancer agents (Lolak et al., 2019).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with the 2-oxoindoline structure have shown notable cytotoxicity toward human cancer cell lines . They have been found to activate procaspase-3 , a key enzyme regulating apoptosis responses .

Mode of Action

Similar compounds have been found to induce apoptosis in cancer cells . They interact with their targets, leading to changes in the cell cycle and substantial induction of late cellular apoptosis .

Biochemical Pathways

Compounds with similar structures have been found to affect both extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes known as caspases .

Result of Action

Similar compounds have shown notable cytotoxicity toward human cancer cell lines . They have been found to accumulate cells in the S phase and substantially induce late cellular apoptosis .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the type of cancer cells and the specific conditions of the cellular environment .

Análisis Bioquímico

Biochemical Properties

The compound 2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is part of the indole derivatives family . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Cellular Effects

The compound this compound has shown notable cytotoxicity toward human cancer cell lines . It has been observed to accumulate cells in the S phase and substantially induce late cellular apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that indole derivatives can interact with many proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These interactions can lead to the induction of apoptosis and ultimately cause the death of cancer cells .

Propiedades

IUPAC Name |

2,4,6-trimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-11-7-12(2)18(13(3)8-11)24(22,23)19-15-5-6-16-14(9-15)10-17(21)20(16)4/h5-9,19H,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZBNBKHOOYEHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B2388591.png)

![[(1-Chlorocyclopropyl)sulfinyl]benzene](/img/structure/B2388599.png)

![methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2388601.png)

![(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2388604.png)

![N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2388605.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)